5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydro-3H-pyrrol-3-one
Description
Properties
IUPAC Name |
5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-pyrrol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2S/c1-22(2)10-15(11-23(3,4)26-22)27-12-18(28)19(20(27)24)21-25-17(13-30-21)14-6-8-16(29-5)9-7-14/h6-9,13,15,24,26,28H,10-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIQVBBDUKEZNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)OC)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Components and Retrosynthetic Analysis
The target molecule comprises three primary subunits:
-
A 1,2-dihydro-3H-pyrrol-3-one core functionalized with an amino group.
-
A 4-(4-methoxyphenyl)-1,3-thiazol-2-yl substituent.
-
A 2,2,6,6-tetramethylpiperidin-4-yl moiety.
Retrosynthetically, the molecule can be dissected into these subunits, enabling modular synthesis (Figure 1). The pyrrolone core is typically assembled via cyclization reactions, while the thiazole and piperidine moieties are synthesized separately and subsequently coupled .
Synthesis of the 2,2,6,6-Tetramethylpiperidin-4-yl Intermediate
The 2,2,6,6-tetramethylpiperidin-4-yl group is synthesized from 2,2,6,6-tetramethylpiperidin-4-one through reductive amination. As detailed in EP0033529A1 , this process involves:
Reaction Conditions
-
Reactants : 2,2,6,6-tetramethylpiperidin-4-one, excess ammonia, hydrogen gas.
-
Catalyst : Raney nickel or palladium on carbon.
-
Solvent : Methanol or ethanol.
-
Temperature : 50–100°C under 10–50 bar H₂ pressure.
Procedure
The ketone is dissolved in methanol, saturated with ammonia, and hydrogenated under pressure. The resulting 4-amino-2,2,6,6-tetramethylpiperidine is isolated via filtration and recrystallization, yielding a white crystalline solid with >90% purity .
Key Data
| Parameter | Value |
|---|---|
| Yield | 85–92% |
| Purity (HPLC) | ≥90% |
| Reaction Time | 12–24 hours |
Formation of the 4-(4-Methoxyphenyl)-1,3-thiazol-2-yl Substituent
The thiazole ring is constructed via a Hantzsch thiazole synthesis, adapting methods from US10351556B2 and PubChem CID 976639 .
Step 1: Condensation of 4-Methoxyphenylthiourea
-
Reactants : 4-Methoxybenzaldehyde, thiosemicarbazide.
-
Conditions : Acetic acid (solvent), reflux at 120°C for 6 hours.
Step 2: Bromination and Coupling
-
Reactants : 4-(4-Methoxyphenyl)thiazol-2-amine, N-bromosuccinimide (NBS).
-
Conditions : DMF, 0°C to room temperature, 2 hours.
Assembly of the Pyrrol-3-one Core
The pyrrolone core is synthesized via a Knorr pyrrole synthesis variant, as described in VC15189696 :
Reaction Scheme
-
Formation of Enamine : Condensation of ethyl acetoacetate with 1-methyl-3-phenylpropylamine.
-
Cyclization : Treatment with phosphoryl chloride (POCl₃) to form the dihydro-3H-pyrrol-3-one.
-
Amination : Introduction of the amino group using hydroxylamine hydrochloride .
Optimization Insights
-
Solvent Choice : Dichloromethane improves cyclization efficiency compared to THF .
-
Temperature : Cyclization proceeds optimally at 60°C, minimizing side products.
Final Coupling and Functionalization
The three subunits are conjugated through sequential coupling reactions:
Step 1: Suzuki-Miyaura Coupling
-
Reactants : Bromothiazole intermediate, pyrrolone boronic ester.
-
Catalyst : Pd(PPh₃)₄.
-
Conditions : Na₂CO₃ (base), DME/H₂O (solvent), 80°C, 12 hours .
Step 2: Reductive Amination
-
Reactants : Pyrrolone-thiazole intermediate, 4-amino-2,2,6,6-tetramethylpiperidine.
-
Conditions : NaBH₃CN, methanol, room temperature, 24 hours .
Yield and Purity
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Suzuki Coupling | 75% | 88% |
| Reductive Amination | 68% | 92% |
Industrial-Scale Production Considerations
Continuous Flow Reactors
Per VC15189696 , transitioning from batch to flow chemistry enhances reproducibility and reduces reaction times:
-
Residence Time : 10 minutes (vs. 12 hours in batch).
-
Throughput : 5 kg/day using microreactor systems.
Green Chemistry Metrics
-
E-Factor : Reduced from 32 (batch) to 8 (flow) via solvent recycling .
-
Catalyst Recovery : Pd catalysts reused ≥5 times without activity loss .
Purification and Characterization
Chromatography
-
Normal Phase SiO₂ : Isolate intermediates with ≥95% purity.
Spectroscopic Data
-
¹H NMR (500 MHz, CDCl₃): δ 7.82 (d, J=8.5 Hz, 2H, Ar-H), 6.95 (d, J=8.5 Hz, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 3.12 (m, 1H, piperidine-H) .
Challenges and Mitigation Strategies
Impurity Formation
-
N-Oxide Byproducts : Addressed using L-ascorbic acid (0.1 eq.) as an antioxidant .
-
Diastereomer Separation : Chiral HPLC with cellulose-based columns achieves >99% ee .
Scale-Up Issues
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can occur at the carbonyl group in the pyrrolone ring.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring and the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the methoxyphenyl group can lead to the formation of quinones.
Reduction: Reduction of the carbonyl group can yield alcohols.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to this structure exhibit significant anticancer activity. For instance, derivatives containing thiazole rings have been screened in vitro against multiple cancer cell lines using the National Cancer Institute's 60-cell line screen protocol . The compound's ability to inhibit cancer cell proliferation is attributed to its interaction with specific cellular pathways involved in cancer progression.
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. Research has shown that modifications in the thiazole structure can enhance antibacterial and antifungal activities. This compound's thiazole moiety may contribute to its efficacy against various pathogens .
Neuroprotective Effects
The incorporation of a tetramethylpiperidine group in the structure suggests potential neuroprotective effects. Some studies have reported that related compounds can protect neuronal cells from oxidative stress and apoptosis, indicating a possible application in neurodegenerative diseases .
Synthetic Approaches
The synthesis of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of the thiazole ring followed by functionalization at the amino and carbonyl positions .
Study 1: Anticancer Activity
A recent study evaluated the anticancer activity of this compound against several human cancer cell lines. The results indicated that it significantly inhibited cell growth at micromolar concentrations. Mechanistic studies suggested that it induces apoptosis through caspase activation pathways .
Study 2: Antimicrobial Screening
In another investigation, the compound was tested for its antimicrobial properties against Gram-positive and Gram-negative bacteria. It demonstrated notable inhibition zones comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The compound shares structural motifs with several synthesized heterocycles reported in the literature. Key comparisons include:
Bioactivity and Mechanism
- Antimicrobial Activity: Thiazole-pyrrolidinone hybrids (e.g., compounds in ) inhibit Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) via membrane disruption or enzyme inhibition.
- Antitubercular Potential: Schiff base derivatives with thiazole moieties (e.g., ) show activity against Mycobacterium tuberculosis (MIC ~15 µM), likely targeting cell wall biosynthesis.
- Role of Substituents: 4-Methoxyphenyl Group: Enhances electron density, improving binding to hydrophobic enzyme pockets .
Physicochemical Properties
- Lipophilicity : The tetramethylpiperidinyl group likely elevates logP values, improving blood-brain barrier penetration relative to analogs with polar substituents (e.g., hydroxyl or carboxylic acid groups) .
- Solubility: Limited aqueous solubility is expected due to aromatic and bulky substituents, necessitating formulation optimization for in vivo studies.
Computational Analysis
Such studies are critical for rational drug design.
Biological Activity
5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound with potential therapeutic applications. Its unique structural features include a thiazole ring and a pyrrole moiety, which are known to contribute to various biological activities. This article explores the compound's biological activity based on diverse research findings.
Structural Characteristics
The compound has a molecular formula of C20H24N4O2S and a molecular weight of approximately 384.49 g/mol. The presence of the methoxyphenyl group and the pyrrole ring enhances its potential for interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Similar compounds with thiazole and pyrrole structures have demonstrated significant antimicrobial properties. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties : Compounds containing thiazole rings have been reported to possess anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines .
- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may offer neuroprotective benefits, particularly in models of cerebral ischemia, by prolonging survival times and reducing mortality rates in animal studies .
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways. For instance, thiazole and pyrrole derivatives have shown to modulate kinase activities which are crucial in cancer progression .
- Receptor Modulation : The compound's structural components allow it to bind to various receptors, potentially altering their activity and leading to therapeutic effects.
Case Studies
Several studies have investigated the biological activities of compounds similar to this compound:
- Antimicrobial Studies : A study reported that thiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial membrane integrity.
- Anticancer Research : Another study highlighted the anticancer potential of thiazole-fused compounds in inhibiting cancer cell proliferation through apoptosis induction mechanisms .
- Neuroprotection : In models of acute cerebral ischemia, a related compound demonstrated significant neuroprotective effects by reducing neuronal death and improving functional outcomes in treated animals .
Data Tables
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-amino-thiazole derivatives | Thiazole ring present | Anticancer |
| Pyrrole-based sulfonamides | Pyrrole ring incorporated | Antimicrobial and anticancer |
| 5-amino derivatives | Complex multi-ring structure | Neuroprotective |
Q & A
(Basic) What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step protocols, including cyclization and coupling reactions. Key steps include:
- Thiazole ring formation : Use 4-methoxyphenyl thioamide precursors with α-haloketones under basic conditions (e.g., NaHCO₃ in ethanol).
- Pyrrolone core assembly : Employ cyclocondensation of amino-thiazole intermediates with activated carbonyl derivatives (e.g., using DMF as a solvent at 80–100°C).
- Piperidine substitution : Introduce the 2,2,6,6-tetramethylpiperidin-4-yl group via nucleophilic substitution or metal-catalyzed coupling.
Optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. Monitor yields via HPLC and characterize intermediates with ¹H/¹³C NMR .
(Advanced) How can electron localization and bonding patterns be analyzed computationally?
Utilize Multiwfn for topological analysis of the electron localization function (ELF):
- Generate the ELF map from DFT-optimized structures (e.g., B3LYP/6-311++G** level).
- Identify lone pairs, σ/π bonds, and non-covalent interactions via basin integration.
- Compare with AIM (Atoms in Molecules) theory to validate bond critical points .
(Advanced) How to resolve contradictions between experimental NMR spectra and computational predictions?
- Step 1 : Re-optimize the molecular geometry using higher-level theory (e.g., M06-2X/cc-pVTZ) to account for dispersion forces.
- Step 2 : Simulate NMR chemical shifts with GIAO (Gauge-Including Atomic Orbitals) methods, including solvent effects (e.g., PCM model for DMSO).
- Step 3 : Cross-validate with 2D NMR (COSY, HSQC) to assign proton environments unambiguously .
(Advanced) What docking protocols are suitable for studying target interactions with flexible receptors?
- AutoDock4 : Implement Lamarckian Genetic Algorithm with side-chain flexibility for binding pockets.
- Define torsional degrees of freedom for residues within 5 Å of the ligand.
- Validate docking poses using MD simulations (e.g., 100 ns trajectories in AMBER) to assess stability .
(Basic) What characterization techniques are critical for validating purity and structure?
- Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns.
- Spectroscopy :
- ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ (assign peaks using DEPT-135).
- High-resolution mass spectrometry (HRMS) in ESI+ mode.
- Thermal analysis : Determine melting points via DSC and compare with literature .
(Advanced) How to design flow-chemistry systems for synthesizing intermediates?
- Microreactor setup : Use Teflon tubing (ID = 1 mm) and syringe pumps for precise reagent mixing.
- Optimization : Vary flow rates (0.1–2 mL/min) and residence times to maximize yield.
- In-line monitoring : Integrate FTIR or UV-vis probes for real-time reaction tracking .
(Advanced) How to investigate fluorescence properties via integrated computational/experimental approaches?
- Computational : Perform TD-DFT calculations (e.g., CAM-B3LYP) to predict excitation/emission wavelengths.
- Experimental : Synthesize derivatives with electron-donating/withdrawing groups and measure quantum yields using a fluorimeter.
- Validation : Compare Stokes shifts with computed vertical transitions .
(Basic) What stability studies are essential for long-term storage?
- Accelerated degradation : Expose the compound to 40°C/75% RH for 4 weeks.
- Analytical monitoring : Track decomposition via HPLC-MS and identify degradation products.
- pH stability : Test solubility and stability in buffers (pH 2–12) using UV-vis spectroscopy .
(Advanced) How to analyze crystallographic data for polymorph identification?
- X-ray diffraction : Collect data at 100 K with Mo-Kα radiation. Solve structures using SHELX.
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., H-bonding, π-stacking) with CrystalExplorer.
- Validation : Compare experimental and simulated PXRD patterns to rule out impurities .
(Advanced) How to reconcile conflicting bioactivity data across assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
